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Compound of Interest

Compound Name: D-Pyroaspatrtic acid

Cat. No.: B1311207

An In-depth Technical Guide to the Chemical Properties and Stability of D-Pyroaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pyroaspartic acid, systematically named (2R)-4-oxoazetidine-2-carboxylic acid, is a cyclic
derivative of the D-enantiomer of aspartic acid.[1][2] Unlike pyroglutamic acid, which can be a
product of thermal degradation, D-pyroaspartic acid is primarily known as a synthetic
intermediate, particularly in the synthesis of antibiotic precursors and other complex molecules.
[2][3] While its direct biological activity is not extensively documented, its parent compound, D-
aspartic acid, is an important endogenous signaling molecule in the neuroendocrine systems of
vertebrates, playing roles in hormone regulation and neurotransmission.[4][5][6] This guide
provides a comprehensive overview of the known chemical properties and stability of D-
Pyroaspartic acid, supplemented with data from its parent compound where relevant, to serve
as a technical resource for researchers in chemistry and drug development.

Chemical and Physical Properties

D-Pyroaspartic acid is a chiral, cyclic amino acid derivative. Its key physicochemical
properties are summarized below. Data for the related compound D-aspartic acid are provided
for context and comparison.

Data Summary

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1311207?utm_src=pdf-interest
https://www.benchchem.com/product/b1311207?utm_src=pdf-body
https://www.benchchem.com/product/b1311207?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39905070/
https://www.bioaustralis.com/product/pyroaspartic-acid-d/
https://www.benchchem.com/product/b1311207?utm_src=pdf-body
https://www.bioaustralis.com/product/pyroaspartic-acid-d/
https://www.caymanchem.com/product/31696
https://en.wikipedia.org/wiki/Aspartic_acid
https://www.researchgate.net/publication/313404651_The_putative_effects_of_D-Aspartic_acid_on_blood_testosterone_levels_A_systematic_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC5340133/
https://www.benchchem.com/product/b1311207?utm_src=pdf-body
https://www.benchchem.com/product/b1311207?utm_src=pdf-body
https://www.benchchem.com/product/b1311207?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 1: Physicochemical Properties of D-Pyroaspartic Acid

Property Value Source | Reference

) (2R)-4-oxoazetidine-2-
Systematic Name ] ] [2][3]
carboxylic acid

CAS Number 62860-12-2 [3]
Molecular Formula C4HsNOs [3]
Formula Weight 115.1 g/mol [3]
Appearance Crystalline solid [3]
Purity >95% (Commercially available) [3]
Boiling Point 489.4 £ 38.0 °C (Predicted) [7]

3.19 £ 0.20 (Predicted, for the
pKa o [7]
carboxylic acid group)

SMILES O=C1C--INVALID-LINK--N1 [3]

1S/C4H5NO3/c6-3-1-2(5-
InChl 3)4(7)8/h2H,1H2,(H,5,6) [3]
(H,7,8)/t2-/m1/s1

Table 2: Solubility of D-Pyroaspartic Acid

Solvent Solubility Source | Reference
DMF 30 mg/mL [3]
DMSO 30 mg/mL [3]
Ethanol 5 mg/mL [3]
PBS (pH 7.2) 10 mg/mL [3]

Table 3: Comparative Properties of D-Aspartic Acid
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Property Value Source | Reference
CAS Number 1783-96-6 [4]
Molecular Formula C4H7NOa4 [8]
Formula Weight 133.10 g/mol [8]
Melting Point 270 °C (decomposes) [4]

pKai (a-COOH): ~2.1pKaz (-

pKa Values COOH): ~3.9pKas (a-NH3™*): [9]
~9.8
Solubility in Water 4.5 g/L (at 25 °C) [4]

Stability Profile

The stability of D-Pyroaspartic acid is largely determined by the reactivity of its 3-lactam
(azetidinone) ring. This ring is susceptible to hydrolysis, particularly under acidic or basic
conditions.

pH Stability and Hydrolysis

The B-lactam ring in D-Pyroaspartic acid can undergo hydrolytic cleavage to yield D-aspartic
acid. The rate of this hydrolysis is pH-dependent.

» Acidic Conditions: Under strong acidic conditions, the amide bond of the lactam is
susceptible to acid-catalyzed hydrolysis. This process involves protonation of the carbonyl
oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack
by water.

e Neutral to Mildly Acidic pH: In the pH range of 4-6, the degradation of related aspartyl
residues in peptides proceeds via the formation of a cyclic imide intermediate, leading to
isomerization and hydrolysis.[10]

» Alkaline Conditions: Under basic conditions, the lactam ring is readily opened by hydroxide-
ion-catalyzed hydrolysis. The hydroxide ion directly attacks the carbonyl carbon, leading to
ring opening. Polyaspartic acid hydrogels, which are related polymers, are known to be pH-
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sensitive, swelling in alkaline conditions due to the ionization of carboxylic acid groups, and
shrinking in acidic conditions.[11]

Figure 1: Hydrolysis of D-Pyroaspartic Acid

D-Pyroaspartic Acid
((2R)-4-oxoazetidine-2-carboxylic acid)

H* / H20 OH~/ H20
(Acidic Hydrolysis) /(Alkaline Hydrolysis)

D-Aspartic Acid

Click to download full resolution via product page

Caption: Hydrolysis of D-Pyroaspartic acid under acidic or alkaline conditions.

Thermal Stability

Direct experimental data on the melting point and thermal decomposition of D-Pyroaspartic
acid is limited. However, its precursor, D-aspartic acid, decomposes at 270 °C.[4] Thermal
analysis of aspartic acid shows that upon heating to elevated temperatures (e.g., 200 °C), it
undergoes polymerization via dehydration, forming poly(succinimide), which is a precursor to
polyaspartic acid.[12][13] This indicates that D-Pyroaspartic acid, while being a cyclic
monomer, is part of a family of compounds that are thermally reactive and prone to
polymerization at high temperatures.

Experimental Protocols
Synthesis of D-Pyroaspartic Acid

D-Pyroaspartic acid is typically prepared via the intramolecular cyclization of a D-aspartic acid
diester.[2] The following is a representative protocol.
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Objective: To synthesize (2R)-4-oxoazetidine-2-carboxylic acid from D-aspartic acid.

Materials:

e D-Aspartic acid

e Thionyl chloride (SOCI2)

e Methanol (anhydrous)

e Triethylamine (TEA) or other non-nucleophilic base

e Dichloromethane (DCM, anhydrous)

e Sodium bicarbonate (NaHCO3)

e Magnesium sulfate (MgSOa)

e Hydrochloric acid (HCI)

o Ethyl acetate

e Hexanes

Procedure:

o Step 1: Esterification of D-Aspartic Acid.
o Suspend D-aspartic acid (1.0 eq) in anhydrous methanol.
o Cool the suspension to 0 °C in an ice bath.

o Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10
°C.

o After the addition is complete, remove the ice bath and stir the mixture at room
temperature overnight.
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o

Remove the solvent under reduced pressure to yield D-aspartic acid dimethyl ester
hydrochloride as a white solid.

e Step 2: Cyclization to form the -Lactam Ring.

Dissolve the D-aspartic acid dimethyl ester hydrochloride (1.0 eq) in anhydrous
dichloromethane.

Cool the solution to 0 °C.

Slowly add triethylamine (2.5 eq) dropwise to the solution. The reaction is often
exothermic.

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with saturated aqueous NaHCOs solution,
followed by water and brine.

Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure to obtain the crude methyl (2R)-4-oxoazetidine-2-carboxylate.

o Step 3: Hydrolysis of the Ester.

(¢]

Dissolve the crude ester from Step 2 in a suitable solvent mixture (e.g., THF/water).

Add a stoichiometric amount of a base like lithium hydroxide (LiOH) at O °C and stir until
the ester is fully hydrolyzed (monitored by TLC).

Acidify the reaction mixture to pH 2-3 with dilute HCI.

Extract the product with ethyl acetate.

Wash the combined organic extracts with brine, dry over anhydrous MgSOa4, and
concentrate under reduced pressure.

o Step 4: Purification.
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o Purify the crude D-Pyroaspartic acid by recrystallization (e.g., from an ethyl

acetate/hexanes mixture) or by column chromatography to yield the final product as a
crystalline solid.

Figure 2: Experimental Workflow for D-Pyroaspartic Acid Synthesis
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Caption: A representative workflow for the synthesis of D-Pyroaspartic acid.

Analytical Method: HPLC Determination

The analysis of D-Pyroaspartic acid, particularly for enantiomeric purity, requires chiral
separation techniques. A common approach is pre-column derivatization followed by reversed-
phase HPLC.[14][15]

Objective: To quantify D-Pyroaspartic acid and determine its enantiomeric purity.

Principle: The sample is derivatized with a chiral reagent, such as O-phthaldialdehyde/N-acetyl-
L-cysteine (OPA/NAC) or a Marfey's reagent analog (e.g., FDNP-Val-NH2), to form
diastereomers.[16][17] These diastereomers can then be separated on a standard achiral
reversed-phase column.

Procedure:
e Sample Preparation:

o Accurately weigh and dissolve the D-Pyroaspartic acid sample in a suitable buffer (e.g.,
0.1 M sodium borate buffer, pH 9.5).

o If analyzing from a biological matrix, perform a protein precipitation step (e.g., with
trichloroacetic acid) followed by neutralization.[17]

e Derivatization:

o To an aliquot of the sample solution, add the derivatizing reagent (e.g., OPA/NAC
solution).

o Mix and allow the reaction to proceed at a controlled temperature (e.g., room temperature)
for a specific time (e.g., 2-5 minutes). The reaction should be performed in the dark as the
derivatives can be light-sensitive.

o Stop the reaction by adding an acid (e.g., phosphoric acid) or by direct injection.
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e HPLC Conditions:
o Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 pm).

o Mobile Phase: A gradient of Solvent A (e.g., 50 mM sodium acetate, pH 6.8) and Solvent B
(e.g., methanol or acetonitrile).

o Flow Rate: 1.0 mL/min.

o Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or
UV detector (e.g., 340 nm for FDNP derivatives).[16]

o Injection Volume: 20 pL.
e Quantification:

o Prepare a calibration curve using standards of known concentrations of D- and L-
Pyroaspartic acid that have undergone the same derivatization procedure.

o ldentify and integrate the peaks corresponding to the D- and L-diastereomers. The elution
order will depend on the chiral reagent used.

o Calculate the concentration and enantiomeric excess based on the peak areas from the
calibration curve.

Biological Activity and Signaling Pathways
(Contextual)

While D-Pyroaspartic acid itself is mainly regarded as a synthetic intermediate, its precursor,
D-aspartic acid, has significant and well-documented biological roles. Professionals in drug
development should be aware of these activities as D-Pyroaspartic acid could potentially act
as a pro-drug or have uninvestigated biological effects.

Role of D-Aspartic Acid in the Neuroendocrine System

D-aspartic acid is an endogenous signaling molecule found in the nervous and endocrine
systems.[18] It plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis, where it
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stimulates the synthesis and release of key hormones.[6][19]
Key functions of D-aspartic acid include:

o Stimulation of Hormone Release: It triggers the release of Gonadotropin-Releasing Hormone
(GnRH) from the hypothalamus and Luteinizing Hormone (LH) from the pituitary gland.[19]

o Testosterone Synthesis: In the testes, D-aspartic acid upregulates the expression of
Steroidogenic Acute Regulatory (StAR) protein and steroidogenic enzymes, which are critical
for testosterone production in Leydig cells.[19]

» Neurotransmission: D-aspartic acid acts as a neurotransmitter that can stimulate NMDA (N-
methyl-D-aspartate) receptors, though less potently than glutamate.[18]

The signaling cascade initiated by D-aspartic acid in Leydig cells often involves cAMP and
MAP kinase (MAPK/ERK) pathways, leading to increased expression of steroidogenic genes.
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Figure 3: D-Aspartic Acid Signaling in Testosterone Synthesis
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Caption: Signaling pathway for D-Aspartic Acid in the HPG axis. Note: This is for the parent
compound.

Conclusion

D-Pyroaspartic acid is a valuable chiral building block in synthetic chemistry. Its chemical
properties are defined by its strained B-lactam ring and a single carboxylic acid group. While
stable under anhydrous conditions, it is susceptible to hydrolysis, a factor that must be
considered in its handling and in aqueous formulations. Currently, its primary role is that of a
synthetic intermediate, and there is a lack of data on its specific biological activities. However,
the profound physiological effects of its parent compound, D-aspartic acid, suggest that any
potential application in drug development should carefully consider the possibility of in vivo
hydrolysis and the subsequent biological actions of the resulting D-aspartic acid. Further
research is warranted to explore the unique biological profile of D-Pyroaspartic acid itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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